(4S)-6-iodochroman-4-amine

Description

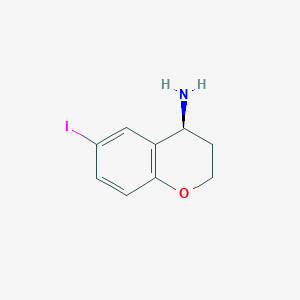

(4S)-6-Iodochroman-4-amine is a chiral chroman derivative characterized by an iodine substituent at the 6-position of the benzopyran ring and an amine group at the 4-position with an (S)-configuration. Chroman-4-amine derivatives are structurally related to bioactive molecules, such as serotonin receptor ligands or enzyme inhibitors, due to their bicyclic framework and stereochemical diversity.

The iodine atom at the 6-position introduces steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets or influence metabolic stability compared to smaller halogens (e.g., Cl, F). The (S)-configuration at the 4-position is critical for enantioselective interactions with biological targets, as demonstrated in studies of related compounds like (S)-6-chlorochroman-4-amine hydrochloride .

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

(4S)-6-iodo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H10INO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1 |

InChI Key |

IMWOQKPUSMKPEC-QMMMGPOBSA-N |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2)I |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4S)-6-iodochroman-4-amine with structurally analogous chroman-4-amine derivatives, focusing on substituents, molecular properties, and stereochemistry.

Key Comparative Insights:

Substituent Effects: Halogens (I, Cl, Br, F): Iodine’s large atomic radius and low electronegativity may reduce metabolic clearance compared to smaller halogens like chlorine or fluorine, which are more electronegative and prone to hydrogen bonding .

Stereochemical Considerations :

The (S)-configuration at the 4-position is conserved in pharmacologically active analogs, such as (S)-6-chlorochroman-4-amine hydrochloride, which exhibits enantioselective binding to serotonin receptors . This suggests that this compound may also display target-specific activity dependent on its chirality.

Applications and Research Gaps :

- Chloro and bromo derivatives are frequently used as intermediates in synthesizing radiolabeled probes or bioactive molecules .

- The iodine substituent in this compound could make it a candidate for radiolabeling (e.g., with ¹²⁵I) in imaging studies, though this remains speculative without direct evidence.

- Methoxy and ethyl derivatives are less studied but may serve as precursors for antiviral or CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.